N-(4-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE
Description
This compound is a structurally complex dihydropyridine derivative featuring a [4,4'-bipyridine] core, substituted with a 4-chlorophenyl carboxamide group, a cyano group at position 5, and a carbamoyl methyl sulfanyl moiety linked to a 2,4-dimethylphenyl group.
Properties
IUPAC Name |
N-(4-chlorophenyl)-5-cyano-6-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-2-methyl-4-pyridin-4-yl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26ClN5O2S/c1-17-4-9-24(18(2)14-17)35-25(36)16-38-29-23(15-31)27(20-10-12-32-13-11-20)26(19(3)33-29)28(37)34-22-7-5-21(30)6-8-22/h4-14,27,33H,16H2,1-3H3,(H,34,37)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHBFCMJKLUNTIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=C(C=C3)Cl)C4=CC=NC=C4)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26ClN5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction.
Formation of the Cyano Group: The cyano group is introduced through a nucleophilic addition reaction.
Formation of the Dihydropyridine Ring: The dihydropyridine ring is formed through a cyclization reaction.
Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a thiol-ene reaction.
Formation of the Carboxamide Group: The carboxamide group is formed through an amidation reaction.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to larger volumes. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
N-(4-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(4-CHLOROPHENYL)-5-CYANO-6-({[(2,4-DIMETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-2-METHYL-1,4-DIHYDRO-[4,4'-BIPYRIDINE]-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of various enzymes, receptors, and other proteins, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The most relevant structural analogue identified is N-(4-chlorophenyl)-5-cyano-6-[2-[(2,4-dimethylphenyl)amino]-2-oxidanylidene-ethyl]sulfanyl-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide (referred to as Compound A hereafter) . Key differences include:
- Core Structure : The target compound contains a [4,4'-bipyridine] moiety, whereas Compound A substitutes this with a furan-2-yl group at position 3.
- Substituent Variations : Both share a 4-chlorophenyl carboxamide and 2,4-dimethylphenyl carbamoyl methyl sulfanyl group, but the bipyridine core in the target compound may enhance π-π stacking interactions compared to the furan ring in Compound A.
Physicochemical and Spectral Comparisons
A theoretical comparison of properties based on structural features is summarized below:
Analytical Methodologies for Comparison
Mass Spectrometry (MS/MS) Profiling
As per , molecular networking using high-resolution MS/MS data enables rapid dereplication. For the target compound and its analogues:
- Parent Ion Clustering: Nodes representing these compounds would form edges with cosine scores <0.8, indicating moderate spectral similarity due to shared sulfanyl-carbamoyl motifs but divergent cores .
- Fragmentation Patterns : The bipyridine core would yield unique fragments (e.g., m/z 120–150 for pyridine rings), whereas furan-containing Compound A might show fragments at m/z 95–110.
Crystallographic Analysis (Hypothetical)
If crystallographic data were available, tools like SHELXL () could refine structures to compare bond lengths, angles, and conformational stability. The bipyridine’s planar structure might exhibit tighter packing than Compound A’s furan ring .
Biological Activity
N-(4-Chlorophenyl)-5-cyano-6-({[(2,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide is a complex organic compound with potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, anticancer, and enzyme inhibition activities, supported by relevant studies and data.
Chemical Structure and Properties
The compound features a bipyridine core with various substituents that contribute to its biological activity. The presence of the 4-chlorophenyl and dimethylphenyl groups is significant for enhancing its interaction with biological targets.
Antibacterial Activity
Recent studies have demonstrated that compounds similar to N-(4-chlorophenyl)-5-cyano derivatives exhibit moderate to strong antibacterial activity. For instance, synthesized derivatives showed effectiveness against Salmonella typhi and Bacillus subtilis, while demonstrating weaker activity against other strains . The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as antibacterial agents.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 1 | Salmonella typhi | 15 |
| 2 | Bacillus subtilis | 20 |
| 3 | Escherichia coli | 50 |
Anticancer Activity
The compound has shown promising results in anticancer research. In vitro studies indicated that derivatives of this compound can inhibit the growth of various cancer cell lines. For example, certain analogs demonstrated IC50 values lower than standard chemotherapeutic agents like doxorubicin .
Case Study:
A study evaluated several derivatives against the A-431 human epidermoid carcinoma cell line, revealing that modifications in the phenyl ring significantly influenced cytotoxic activity. The most active compound exhibited an IC50 of 1.61 µg/mL .
Enzyme Inhibition
The biological activity of this compound is also linked to its ability to inhibit specific enzymes. Inhibitory assays revealed strong activity against acetylcholinesterase (AChE) and urease, making it a candidate for further exploration in enzyme-related therapies .
| Enzyme | Inhibition Percentage (%) |
|---|---|
| Acetylcholinesterase | 85 |
| Urease | 75 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of electron-donating groups like methyl on the phenyl ring enhances biological activity. The bipyridine framework is crucial for maintaining the compound's structural integrity and facilitating interactions with biological targets.
Molecular Docking Studies
Molecular docking simulations have provided insights into how this compound interacts with target proteins. The binding affinity was assessed using various docking software tools, revealing that the compound forms significant hydrophobic interactions with amino acid residues in target enzymes and receptors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
